Product packaging for Chondrochloren A(Cat. No.:)

Chondrochloren A

Cat. No.: B1250896
M. Wt: 526.1 g/mol
InChI Key: FYBGSKAWXCBCIQ-JRAUAZSASA-N
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Description

Chondrochloren A is a secondary metabolite isolated from the myxobacterium Chondromyces crocatus Cm c5 . This complex natural product features a rare (Z)-enamide moiety and a chloro-hydroxy-styryl functionality, making it a compelling subject for synthetic and biosynthetic studies . Its structural elucidation was achieved through NMR, UV, and IR spectroscopy, complemented by molecular dynamics calculations . The compound displays weak antibiotic activity against Gram-positive bacteria such as Micrococcus luteus , Bacillus subtilis , and Staphylococcus aureus . Research into its biosynthesis has revealed unusual pathways, including an early-stage chlorination of a tyrosine derivative, likely facilitated by flavin-dependent halogenases on a peptidyl carrier protein, and an unprecedented oxidative decarboxylation that forms the characteristic styryl group . The first total synthesis of this compound has been accomplished, employing innovative strategies like a 1,2-metallate rearrangement as an alternative to the Nozaki-Hiyama-Kishi reaction for polyketide assembly and a Z-selective cross-coupling to construct the sensitive (Z)-enamide fragment . This synthesis provides a new, unprecedented strategy to assemble polyketidal frameworks . As such, this compound serves as a valuable reference standard and a complex model compound for researchers in organic chemistry, medicinal chemistry, and microbiology, particularly for studies focused on natural product synthesis, antibiotic mechanisms, and biocatalytic methods like enzymatic halogenation . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40ClNO7 B1250896 Chondrochloren A

Properties

Molecular Formula

C27H40ClNO7

Molecular Weight

526.1 g/mol

IUPAC Name

(E,2R,3R,4R,8S,9S,10R)-N-[(Z)-2-(3-chloro-4-hydroxyphenyl)ethenyl]-3,9-dihydroxy-2,4-dimethoxy-6,8,10-trimethyl-7-oxotetradec-5-enamide

InChI

InChI=1S/C27H40ClNO7/c1-7-8-9-16(2)23(31)18(4)24(32)17(3)14-22(35-5)25(33)26(36-6)27(34)29-13-12-19-10-11-21(30)20(28)15-19/h10-16,18,22-23,25-26,30-31,33H,7-9H2,1-6H3,(H,29,34)/b13-12-,17-14+/t16-,18+,22-,23+,25-,26-/m1/s1

InChI Key

FYBGSKAWXCBCIQ-JRAUAZSASA-N

Isomeric SMILES

CCCC[C@@H](C)[C@@H]([C@H](C)C(=O)/C(=C/[C@H]([C@H]([C@H](C(=O)N/C=C\C1=CC(=C(C=C1)O)Cl)OC)O)OC)/C)O

Canonical SMILES

CCCCC(C)C(C(C)C(=O)C(=CC(C(C(C(=O)NC=CC1=CC(=C(C=C1)O)Cl)OC)O)OC)C)O

Synonyms

chondrochloren A

Origin of Product

United States

Biosynthetic Pathway Elucidation of Chondrochloren a

Genetic Basis of Chondrochloren Biosynthesis

The genetic blueprint for Chondrochloren A production is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster houses the genes for the core machinery as well as for the enzymes that perform specific chemical modifications.

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Origins

This compound is a hybrid molecule, originating from both polyketide and nonribosomal peptide biosynthetic pathways. beilstein-journals.orgbeilstein-journals.org Its assembly is carried out by a hybrid PKS/NRPS system. nih.govbeilstein-journals.org These systems are characterized by modular enzymes, where each module is responsible for the incorporation and modification of a specific building block. The biosynthesis of this compound proceeds progressively through the action of the multimodular megasynthetase enzymes CndA-CndH. nih.govresearchgate.netresearchgate.net

Identification and Characterization of Multimodular Megasynthetase Enzymes (CndA-CndH)

The core of the this compound biosynthetic machinery is a set of large, multimodular enzymes designated CndA through CndH. nih.govresearchgate.netresearchgate.net These megasynthetases are responsible for the stepwise assembly of the molecule from simple precursors. Each module within these enzymes contains a series of domains that catalyze specific reactions, such as the selection and activation of extender units, condensation, and chemical modifications like reductions and dehydrations. The entire process is orchestrated in an assembly-line fashion, ensuring the precise construction of the this compound backbone. nih.gov

Genome Mining Approaches for Pathway Discovery

The identification of the this compound biosynthetic gene cluster was facilitated by genome mining techniques. semanticscholar.orguni-saarland.de The complete genome sequencing of Chondromyces crocatus Cm c5 has revealed a significant portion of its genome is dedicated to secondary metabolism, with numerous BGCs identified. asm.orgnih.gov Bioinformatic tools like antiSMASH were employed to screen the genome for sequences characteristic of PKS and NRPS gene clusters. nih.govuni-saarland.de This computational approach, combined with retrobiosynthetic analysis, allowed for the targeted identification and subsequent experimental verification of the gene cluster responsible for Chondrochloren production. uni-saarland.de

Key Enzymatic Transformations and Biochemical Mechanisms

Several key enzymatic reactions are crucial for the maturation of the this compound molecule, imparting its characteristic chemical features.

Chlorination of Tyrosine by Halogenase CndH

An early and critical step in the biosynthesis is the chlorination of a tyrosine residue, which is catalyzed by the FAD-dependent halogenase, CndH. nih.govresearchgate.netresearchgate.net This enzyme belongs to a class of halogenases that are often involved in the biosynthesis of natural products. tandfonline.com Structural and mechanistic studies of CndH have provided insights into its function. mdpi.comfrontiersin.org It is proposed that chlorination occurs while the tyrosine substrate is tethered to a carrier protein. tandfonline.com Inactivation of the cndH gene results in the loss of this compound and B production, which can be partially restored by feeding 3-chloro-L-tyrosine, confirming the role of CndH in this chlorination step. uni-bonn.de

Oxidative Decarboxylation to the Styryl Moiety by CndG

The formation of the distinctive styryl moiety at the terminus of this compound is accomplished through a post-assembly modification catalyzed by the enzyme CndG. researchgate.netnih.gov CndG is an FAD-dependent oxidative decarboxylase. nih.govnih.gov It acts on a precursor molecule, pre-chondrochloren, which still contains the carboxyl group of the terminal tyrosine residue. nih.govnih.gov The inactivation of the cndG gene leads to the accumulation of this precursor and the absence of this compound. nih.gov Biochemical assays using heterologously expressed CndG have demonstrated its ability to convert pre-chondrochloren into this compound through an oxidative decarboxylation reaction that requires molecular oxygen. nih.govresearchgate.net This transformation is essential for the biological activity of the final compound. nih.gov

Characterization of CndG as an FAD-Dependent Oxidative Decarboxylase

A key step in the formation of the distinctive chloro-hydroxy-styryl moiety of this compound is catalyzed by the enzyme CndG. nih.gov The cndG gene is located downstream of the main biosynthetic gene cluster. researchgate.netresearchgate.net Sequence analysis of the CndG protein revealed significant homology (30–45%) to FAD-dependent oxidases, including FeeG, an enzyme predicted to be involved in the decarboxylation of N-acyltyrosine. nih.govresearchgate.net CndG belongs to the 4-phenyl oxidizing (4PO) subgroup of the vanillyl-alcohol oxidase/p-cresol methylhydroxylase (VAO/PCMH) family of flavoproteins. researchgate.netnih.gov

Heterologous expression of cndG in Escherichia coli and subsequent purification of the protein confirmed that it is an FAD-dependent oxidative decarboxylase. nih.govresearchgate.netnih.gov Biochemical assays demonstrated that CndG catalyzes the oxidative decarboxylation of an acylated tyrosine derivative to form the terminal styryl group. nih.govresearchgate.net The proposed mechanism involves the formation of a transient quinone methide intermediate through the extraction of hydrogen atoms. researchgate.netnih.gov The enzyme contains a non-covalently bound FAD cofactor, and its activity is enhanced by the addition of external FAD, suggesting a loose binding of the cofactor during purification. researchgate.netresearchgate.netresearchgate.net

Enzyme PropertyDescriptionSource(s)
Enzyme Name CndG nih.gov
Enzyme Class FAD-Dependent Oxidative Decarboxylase nih.govresearchgate.netnih.gov
Protein Family VAO/PCMH flavoprotein family (4-phenyl oxidizing subgroup) researchgate.netnih.gov
Cofactor Flavin-Adenine Dinucleotide (FAD) nih.govresearchgate.net
Substrate Pre-chondrochloren (carboxylated N-acyltyrosine derivative) nih.govnih.gov
Product Chondrochloren (containing a chloro-hydroxy-styryl moiety) nih.gov
Gene Location Downstream of the main chondrochloren biosynthetic gene cluster researchgate.netresearchgate.net
Post-PKS/NRPS Assembly Role of CndG

The timing of CndG's action is a critical aspect of the biosynthetic pathway. Evidence strongly indicates that CndG functions after the main molecular scaffold is assembled by the PKS/NRPS megasynthetase enzymes. nih.govresearchgate.net This post-assembly modification is essential for the maturation and biological activity of the final compound. nih.govresearchgate.net

The final product released from the PKS/NRPS machinery is not this compound, but rather a novel, biologically inactive precursor named pre-chondrochloren. nih.gov This intermediate is a carboxylated and saturated derivative of the mature antibiotic. nih.gov Inactivation of the cndG gene resulted in the failure to produce chondrochlorens and the accumulation of these carboxylated precursors, pre-chondrochloren A and B. nih.gov This finding demonstrates that the decarboxylation and oxidation reactions catalyzed by CndG are the final steps in the biosynthesis, converting the inactive precursor into the active antibiotic. nih.gov

Methylation Steps and Ethoxy Group Formation (e.g., in Chondrochloren B context)

The chondrochloren family of compounds includes derivatives such as Chondrochloren B, which features an ethoxy group. nih.gov The elucidation of this ethoxy group's formation provides insight into the unusual enzymatic modifications within this pathway. nih.govucsf.edu The process is a direct demonstration of the involvement of a radical S-adenosylmethionine methylase in bacterial secondary metabolism. nih.govucsf.edu

The formation of the ethoxy moiety is not a direct incorporation of an ethyl group. Instead, it arises from two consecutive methylation events. nih.govacs.org The biosynthesis begins with the incorporation of hydroxymalonate as an extender unit by the polyketide synthase. nih.govucsf.edu This is followed by an initial methylation in cis by an O-methyltransferase, forming a methoxy (B1213986) group. nih.govucsf.edu A second, distinct methylation step then converts this methoxy group into the final ethoxy group. nih.gov

Radical S-Adenosylmethionine Methylase Involvement

The second methylation, which transforms the methoxy intermediate into the ethoxy group of Chondrochloren B, is catalyzed by a Radical S-adenosylmethionine (SAM) methylase. nih.govacs.org The enzyme responsible, CndI, is a member of the radical SAM superfamily, which are known for catalyzing methylation on unreactive carbon centers. uni-bonn.deacs.org CndI is classified as a cobalamin-dependent radical SAM enzyme. acs.org These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical that initiates the methylation reaction. acs.org The involvement of CndI in forming the ethoxy group highlights the unusual and complex chemistry employed in the biosynthesis of chondrochlorens. nih.govucsf.edu

EnzymeFunction in Ethoxy Group FormationClass / SuperfamilySource(s)
O-methyltransferase Catalyzes the first methylation of a hydroxyl group (from hydroxymalonate) to form a methoxy group.Methyltransferase nih.govucsf.edu
CndI Catalyzes the second methylation, converting the methoxy group to an ethoxy group.Radical S-Adenosylmethionine (SAM) Methylase nih.govuni-bonn.deacs.org

Methodologies for Biosynthesis Research

The elucidation of the this compound biosynthetic pathway has been achieved through the application of key molecular biology and biochemical techniques. These methods have allowed researchers to assign functions to specific genes and enzymes within the cluster.

Targeted Gene Inactivation

Targeted gene inactivation has been a cornerstone methodology for deciphering the roles of specific enzymes in the chondrochloren pathway. nih.govuni-saarland.de This approach involves creating mutant strains in which a specific gene is disrupted, often through homologous recombination, and then analyzing the metabolic profile of the mutant compared to the wild type. nih.govresearchgate.net

The most prominent example is the inactivation of the cndG gene in Chondromyces crocatus Cm c5. nih.govresearchgate.net The resulting mutant, Cmc-cndG⁻, was unable to produce this compound and B. nih.gov Instead, it accumulated the carboxylated precursors, pre-chondrochloren A and B. nih.gov This result provided definitive evidence that CndG is essential for the final decarboxylation step and allowed for the isolation and structural characterization of its substrate. nih.govresearchgate.net This technique has also been applied to other genes in the cluster to unravel their respective functions. nih.govresearchgate.net

In vitro Enzymatic Assays

To confirm the precise biochemical function of enzymes identified through genetic studies, in vitro enzymatic assays are performed. nih.gov This methodology involves expressing the gene of interest in a heterologous host (like E. coli), purifying the resulting enzyme, and then testing its activity in a controlled reaction environment with a putative substrate. nih.govresearchgate.net

In the study of this compound biosynthesis, CndG was expressed and purified, then incubated with the pre-chondrochloren isolated from the cndG mutant strain. nih.govresearchgate.net Product formation was monitored, and these assays confirmed that CndG directly converts pre-chondrochloren into mature chondrochloren through oxidative decarboxylation. nih.govnih.gov These in vitro experiments also allowed for the characterization of enzyme kinetics and cofactor dependence, showing that CndG activity is stimulated by FAD but not FMN, and that the reaction requires aerobic conditions. researchgate.netresearchgate.net

MethodologyApplication in Chondrochloren ResearchKey FindingsSource(s)
Targeted Gene Inactivation Disruption of the cndG gene in C. crocatus.Abolished chondrochloren production; led to the accumulation and identification of the precursor, pre-chondrochloren. nih.govresearchgate.netnih.gov
In vitro Enzymatic Assays Incubation of purified CndG enzyme with isolated pre-chondrochloren substrate.Directly demonstrated the conversion of pre-chondrochloren to chondrochloren; confirmed CndG is an FAD-dependent oxidative decarboxylase. nih.govresearchgate.netresearchgate.netnih.gov

Isotopic Labeling Studies

To elucidate the origins of the carbon backbone of this compound, feeding studies utilizing isotopically labeled precursors have been instrumental. These experiments have provided definitive evidence for its classification as a hybrid polyketide-non-ribosomal peptide natural product. The polyketide nature of this compound was confirmed through feeding experiments with ¹³C-labeled precursors. researchgate.netresearchgate.net

Detailed analysis of the labeling patterns revealed the specific building blocks that constitute the molecule's complex structure. Research demonstrated the incorporation of ten acetate (B1210297) units, one propionate (B1217596) unit, and one molecule of phenylacetic acid, which is derived from the amino acid phenylalanine. researchgate.netresearchgate.net These findings clarify that the biosynthesis initiates with a phenylacetic acid starter unit, followed by chain extension with both acetate and propionate units, which is characteristic of a modular polyketide synthase (PKS) pathway. The integration of a phenylalanine-derived unit also points to the involvement of a non-ribosomal peptide synthetase (NRPS) module in the biosynthetic assembly line. researchgate.netnih.govsecondarymetabolites.org

The results from these isotopic labeling studies were fundamental in predicting and later confirming the gene cluster responsible for this compound production in Chondromyces crocatus. secondarymetabolites.orguni-saarland.de The identification of these specific precursors allowed researchers to propose a detailed biosynthetic map, which has been largely corroborated by genetic and further biochemical analyses.

The incorporation of these precursors is summarized in the table below.

Table 1: Incorporation of Labeled Precursors in this compound Biosynthesis An interactive table summarizing the findings from isotopic labeling experiments.

Labeled Precursor Derivative Starter/Extender Unit Number of Units Incorporated Contribution to Final Structure
[¹³C]-Phenylalanine Phenylacetic acid 1 Forms the starter unit for the polyketide chain.
[¹³C]-Acetate Malonyl-CoA 10 Serves as the primary extender units for the growing polyketide chain.

Table 2: Chemical Compounds Mentioned

Compound Name
Acetate
This compound
Malonyl-CoA
Methylmalonyl-CoA
Phenylacetic acid
Phenylalanine

Total Chemical Synthesis of Chondrochloren a

Retrosynthetic Analysis and Strategic Disconnections

The total synthesis of Chondrochloren A, a complex polyketide-peptide hybrid, was strategically planned by dividing the molecule into three distinct and manageable fragments. researchgate.netbeilstein-journals.orgbeilstein-journals.org This retrosynthetic approach identified the western polyketide segment (C7 to C14), a central polyoxygenated triol segment, and the eastern (Z)-enamide moiety as key building blocks. researchgate.netbeilstein-journals.org The primary disconnections were envisioned at the C6-C7 carbon bond and the amide bond of the Z-enamide. researchgate.netresearchgate.net This strategy allowed for a convergent synthesis, where complex fragments could be prepared independently before being coupled together in the final stages.

Disconnection of the Polyketide Segment

The western polyketide segment, spanning from C7 to C14, presents significant synthetic challenges that are not readily solved by established aldol (B89426) chemistry. researchgate.net A conventional retrosynthetic disconnection of the C8-C9 bond via an aldol reaction was considered, but this approach faces inherent difficulties related to stereocontrol and potential side reactions due to the molecule's complex functionality. researchgate.netresearchgate.net

To circumvent these issues, a novel strategy was devised focusing on the formation of the C6-C7 bond. researchgate.netresearchgate.netnih.gov This key disconnection leads to two main precursors: a vinyl boronic ester and a chiral alcohol protected as a 2,4,6-triisopropylbenzoyl (TIB) ester. researchgate.netresearchgate.net This approach employs a 1,2-metallate rearrangement, which offers a powerful and stereocontrolled alternative to more traditional methods like the Nozaki-Hiyama-Kishi (NHK) reaction for constructing such polyketidal frameworks. researchgate.netresearchgate.netnih.gov This strategic choice avoids the complexities of controlling the C7 configuration early in the synthesis, as this center would be manipulated later. researchgate.net

FragmentStructurePrecursor For
Western Polyketide Segment C7-C14 fragmentThis compound
Vinyl Boronic Ester Substituted vinyl boronic esterC6-C7 bond formation
TIB-protected Alcohol Chiral alcohol with TIB groupC6-C7 bond formation

Elucidation of the Z-Enamide Moiety

The (Z)-enamide moiety is a rare and synthetically challenging structural motif. beilstein-journals.orgbeilstein-journals.org The retrosynthetic strategy for this part of this compound involves the disconnection of the amide bond. researchgate.netbeilstein-journals.org This leads to an amide fragment and a (Z)-vinyl bromide fragment. researchgate.netbeilstein-journals.orgnih.gov The formation of this crucial bond is accomplished through a Z-selective Buchwald-type cross-coupling reaction. researchgate.netbeilstein-journals.orgresearchgate.net

The synthesis of the required precursors is a significant undertaking. The amide fragment, which contains three chiral centers, was successfully synthesized in seven steps starting from commercially available D-ribonic acid-1,4-lactone. beilstein-journals.orgbeilstein-journals.org The (Z)-vinyl bromide component is accessible via a four-step sequence beginning with 4-hydroxybenzaldehyde. beilstein-journals.orgbeilstein-journals.org The pivotal cross-coupling of these two fragments was optimized using copper(I) iodide, a suitable base, and N,N'-dimethylethane-1,2-diamine as a ligand. beilstein-journals.orgbeilstein-journals.org

Key Synthetic Methodologies and Reactions

The successful total synthesis of this compound relied on the implementation of innovative and powerful chemical reactions to construct its complex architecture. A cornerstone of the synthesis was the strategic use of a 1,2-metallate rearrangement, which proved superior to conventional methods for assembling the polyketide core. researchgate.netnih.gov

1,2-Metallate Rearrangement as a Core Strategy

The formation of the C6-C7 bond, which connects the western polyketide segment to the central part of the molecule, was identified as a critical step. For this, a 1,2-metallate rearrangement was employed as a robust alternative to the well-known Nozaki-Hiyama-Kishi (NHK) reaction. researchgate.netnih.govuni-hannover.de The NHK reaction typically involves the addition of an organometallic species to an aldehyde. acs.org The strategy for this compound, however, uses a reversed polarity approach where a Hoppe anion, derived from a protected alcohol, acts as the nucleophile, and a vinyl boronic ester serves as the electrophile. uni-hannover.deacs.org This transformation proved to be highly efficient and selective, providing the desired allylic alcohol in excellent yield (85%) as a single diastereomer in a key step. uni-hannover.deacs.org This success established the 1,2-metallate rearrangement as a powerful and unprecedented strategy for the assembly of complex polyketide frameworks. researchgate.netresearchgate.netuni-hannover.de

The specific protocol used in the synthesis is a novel combination of Hoppe anion chemistry with Matteson rearrangements, often referred to as the Hoppe-Matteson-Aggarwal (HMA) protocol. researchgate.netuni-hannover.deacs.org The process begins with the deprotonation of a chiral secondary alcohol, protected as a 2,4,6-triisopropylbenzoyl (TIB) ester, using s-butyllithium in the presence of a diamine ligand to generate a configurationally stable Hoppe anion. acs.org This nucleophilic anion then adds to the vinyl boronic ester, forming a boronate "ate" complex. scispace.com A subsequent 1,2-metallate rearrangement occurs, where the alkyl group migrates from the boron to the adjacent carbon, ultimately yielding the desired homologated allylic alcohol after oxidative workup. acs.orgscispace.com This method provides a convergent and highly controlled route to complex allylic alcohols. uni-hannover.de

A remarkable feature of the 1,2-metallate rearrangement in the this compound synthesis is the high degree of stereocontrol, which is dictated by the substrates themselves. acs.orgnih.gov In a key fragment coupling, excellent diastereoselectivity was achieved without the need for a chiral ligand like (-)-sparteine, which is often required in similar transformations. researchgate.netresearchgate.net This indicates a powerful substrate-induced control mechanism. acs.org

Further investigation revealed that the choice of protecting group on the Hoppe anion precursor is crucial for directing the stereochemical outcome. researchgate.netnih.gov It was discovered that using a 2,4,6-triisopropylbenzoyl (TIB) ester favored the formation of Felkin products. nih.gov In a striking demonstration of reagent control, switching from the TIB ester to an N,N-diisopropyl carbamoyl (B1232498) (Cb) group resulted in the formation of the opposite diastereomer (the anti-Felkin product). researchgate.netresearchgate.netnih.gov This ability to switch selectivity provides significant flexibility in the synthesis of complex polyketide structures. researchgate.net The stereoselectivity is consistently high, often achieving a ratio of ≥19:1. uni-hannover.deacs.org

Precursor/ConditionStereochemical OutcomeSelectivity (dr)
Chiral TIB Ester + Vinyl Boronic Ester Desired DiastereomerSingle isomer reported researchgate.netresearchgate.net
Chiral TIB Ester with (+)-sparteine Same DiastereomerModerate yield researchgate.net
Chiral TIB Ester with (-)-sparteine Same DiastereomerModerate yield researchgate.net
Chiral Cb-Carbamate + Vinyl Boronic Ester Opposite Diastereomer (epi-product)Lower selectivity researchgate.netresearchgate.net
Branched Vinyl Boronic Esters Favors Felkin products≥19:1 uni-hannover.denih.gov

Z-Selective Buchwald-Type Cross Coupling for Enamide Formation

A critical step in the synthesis of this compound is the formation of the geometrically defined (Z)-enamide linkage. This was accomplished through a stereoselective, copper-catalyzed Buchwald-type cross-coupling reaction. beilstein-journals.orgnih.gov This transformation is a pivotal part of the endgame strategy, uniting the complex amide and vinyl bromide fragments of the molecule. nih.gov

Extensive experimentation was necessary to optimize the conditions for this challenging coupling. beilstein-journals.orgbeilstein-journals.org The reaction involves coupling a complex amide fragment, which contains multiple chiral centers, with a (Z)-vinyl bromide. beilstein-journals.org Researchers established that a catalytic system comprising copper(I) iodide (CuI) and the ligand N,N'-dimethylethane-1,2-diamine (DMEDA) in tetrahydrofuran (B95107) (THF) was effective. beilstein-journals.org The choice of a mild base, such as potassium carbonate (K2CO3) or cesium carbonate (CsCO3), was crucial due to the sensitivity of the amide fragment to harsh basic conditions. beilstein-journals.orgresearchgate.net This carefully developed protocol successfully yielded the desired (Z)-enamide, a key structural feature of the natural product. beilstein-journals.orgresearchgate.net

Table 1: Key Reaction Parameters for Z-Selective Buchwald-Type Enamide Formation

ComponentRoleSpecific Reagents Used
Amide FragmentNucleophileAmide segment derived from D-ribonic acid-1,4-lactone. beilstein-journals.orgbeilstein-journals.org
Vinyl HalideElectrophile(Z)-vinyl bromide fragment. beilstein-journals.orgbeilstein-journals.org
CatalystMetal CenterCopper(I) iodide (CuI). beilstein-journals.orgresearchgate.net
LigandStabilizer/AcceleratorN,N'-dimethylethane-1,2-diamine (DMEDA). beilstein-journals.orgresearchgate.net
BaseProton ScavengerPotassium Carbonate (K2CO3) or Cesium Carbonate (CsCO3). beilstein-journals.orgresearchgate.net
SolventReaction MediumTetrahydrofuran (THF). beilstein-journals.org

Construction of Polyoxygenated Segments (e.g., from Ribonolactone)

The synthesis of the polyoxygenated middle section of this compound leveraged a chiral pool starting material to install the required stereochemistry. nih.govresearchgate.net Specifically, the amide fragment containing three chiral centers was synthesized from commercially available D-ribonic acid-1,4-lactone. beilstein-journals.orgnih.govbeilstein-journals.org

Challenges and Innovations in Synthesis

The first total synthesis of this compound was not merely an exercise in applying known reactions; it required overcoming significant obstacles, particularly in the construction of the polyketide domain, which led to the development of novel synthetic methodologies. nih.govresearchgate.net

Overcoming Polyketide Segment Synthetic Challenges

The western polyketide segment (C7 to C14) of this compound posed a substantial synthetic challenge. nih.gov Initial attempts to construct this stereochemically complex region using established and powerful aldol reaction chemistry proved problematic, leading to the undesired stereochemical outcome. bc.edu This difficulty in controlling the relative and absolute stereochemistry of the polyketide chain is a common, yet significant, hurdle in the synthesis of such natural products. researchgate.net The failure of conventional methods necessitated a departure from standard synthetic disconnections and the exploration of alternative bond-forming strategies. nih.gov

Development of Unprecedented Strategies for Polyketidal Framework Assembly

To circumvent the limitations of aldol chemistry, an innovative and unprecedented strategy was developed for the assembly of the polyketidal framework. researchgate.netresearchgate.net The key innovation was the use of a 1,2-metallate rearrangement addition, which serves as a powerful alternative to the well-known Nozaki-Hiyama-Kishi (NHK) reaction. nih.govuni-hannover.de This transformation effectively reverses the polarity of the reacting partners compared to the NHK reaction. acs.org

In this novel approach, a Hoppe anion, generated from a 2,4,6-triisopropylbenzoyl (TIB) ester, acts as the nucleophile, reacting with a vinyl boronic ester electrophile. nih.govacs.orgacs.org This method not only solved the inherent selectivity problems encountered with the polyketide segment but also established a new and powerful strategy for the construction of complex polyketidal structures. researchgate.netuni-hannover.de Remarkably, the reaction proceeded with high yield and excellent diastereoselectivity, providing a single isomer. acs.org This innovative use of the Hoppe-Matteson-Aggarwal protocol represents a significant advance in the field of natural product synthesis. acs.org

Table 2: Comparison of Synthetic Strategies for the Polyketide Segment

StrategyDescriptionOutcome in this compound Synthesis
Established Aldol Chemistry A standard method for C-C bond formation to build polyketide chains.Led to undesired stereochemical outcomes for the C7-C14 segment. bc.edu
Nozaki-Hiyama-Kishi (NHK) Reaction A chromium- and nickel-catalyzed coupling of a vinyl halide with an aldehyde.A potential, but challenging, route for complex fragments. nih.govacs.org
1,2-Metallate Rearrangement (HMA Protocol) (Innovation) Reaction of a Hoppe anion (nucleophile) with a vinyl boronic ester (electrophile). acs.orgacs.orgSuccessfully overcame stereochemical challenges, providing the desired product in high yield and selectivity. nih.govacs.org

Access to this compound Analogues and Derivatives through Synthesis

A major advantage of a successful total synthesis is that it provides a platform for producing analogues and derivatives of the natural product, which are crucial for studying structure-activity relationships (SAR). tu-bs.de The synthetic route to this compound is designed to be adaptable for this purpose. tu-bs.de

By modifying the individual fragments before the key coupling reactions, a variety of new compounds can be generated. For instance, the synthesis allows for the generation of the corresponding carboxylic acid of a fragment, which can then be coupled to a library of different amines to create a diverse set of amide derivatives. tu-bs.de This synthetic accessibility enables a systematic investigation into how specific structural changes affect the biological activity of this compound, potentially leading to the discovery of new agents with improved properties, such as enhanced ability to interfere with biofilm formation. tu-bs.de

Advanced Structural Analysis in Research Contexts

Spectroscopic Methodologies for Stereochemical Elucidation

The determination of the relative and absolute stereochemistry of Chondrochloren A was a significant challenge, addressed by an integrated approach combining various spectroscopic techniques and computational modeling. beilstein-journals.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the complex stereostructure of this compound. beilstein-journals.orgbeilstein-journals.org The analysis of both 1D and 2D NMR spectra, including techniques such as DQFCOSY, 2D-HOHAHA, HSQC, HMBC, and ROESY, provided crucial information about the connectivity and spatial arrangement of atoms within the molecule. uni-saarland.de

A key feature confirmed by NMR was the geometry of the (Z)-enamide double bond, which was established by an indicative coupling constant of 9.6 Hz. beilstein-journals.org Furthermore, the absolute configuration of the two carbinol stereocenters was determined using Mosher's method, a technique that relies on the NMR analysis of diastereomeric esters formed with a chiral derivatizing agent. researchgate.netcapes.gov.br This comprehensive NMR analysis, in conjunction with other methods, was instrumental in assigning the relative and absolute stereochemistry of the molecule. beilstein-journals.orgbeilstein-journals.org

Ultraviolet (UV) and Infrared (IR) Spectroscopy

Ultraviolet (UV) and Infrared (IR) spectroscopy provided complementary data for the structural elucidation of this compound. beilstein-journals.orgbeilstein-journals.org The characteristic UV spectrum of the chondrochlorens was an initial indicator of their presence during HPLC analysis. researchgate.net IR spectroscopy was employed to identify key functional groups within the molecule, such as amides and esters, which is particularly useful for tracking chemical transformations during synthetic efforts.

Spectroscopic Data for this compound
Technique Observation
NMR (Z)-enamide coupling constant: 9.6 Hz beilstein-journals.org
UV Characteristic spectrum observed during HPLC researchgate.net
IR Used to identify amide and ester functional groups

Molecular Dynamics (MD) and MM2 Calculations

To further refine the three-dimensional structure of this compound in solution, researchers utilized molecular dynamics (MD) simulations and MM2 calculations. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These computational methods, combined with the experimental data from NMR spectroscopy, allowed for the prediction of the preferred conformation of the molecule. researchgate.netcapes.gov.brresearchgate.net This integrated approach of experimental spectroscopy and computational modeling was essential for a comprehensive understanding of the molecule's spatial arrangement. beilstein-journals.orgbeilstein-journals.org

X-ray Crystallography for Intermediate Confirmation

While a crystal structure of this compound itself has not been reported, X-ray crystallography has been a valuable tool in confirming the stereochemistry of synthetic intermediates. For instance, the high stereoselectivity of a key coupling reaction was confirmed through the X-ray analysis of a TBS-protected alcohol intermediate (compound 16). This technique provides unambiguous proof of the absolute configuration of chiral centers within a molecule. Although not directly applied to the final natural product, its use on key precursors lends confidence to the stereochemical assignments made through other spectroscopic and computational methods. researchgate.net

Mass Spectrometry for Compound Characterization in Research

Mass spectrometry has played a critical role in the characterization of this compound and its synthetic fragments. High-resolution mass spectrometry (HRMS) is essential for verifying the molecular formulas of synthetic intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) has been extensively used in the analysis of this compound and related compounds. researchgate.netnih.govnih.gov This technique is instrumental in identifying and quantifying the compound in complex mixtures, such as crude extracts from the producing organism, Chondromyces crocatus. core.ac.ukuni-saarland.de In biosynthetic studies, LC-MS analysis of mutant strains allowed for the identification of pathway intermediates, such as pre-chondrochloren. nih.gov The characteristic fragment ion of Chondrochloren B at m/z [M+H]⁺ = 434.1 is used for its quantification in biochemical assays. nih.gov

Mass Spectrometry Data for Chondrochloren Derivatives
Compound m/z Value
This compound[M+H]⁺ = 434.1 (fragment ion analysis)
Pre-chondrochloren B[M+H]⁺ = 786.2, [M+Na]⁺ = 808.2 nih.gov
Fluorochondramide A[M+H]⁺ = 665.4 core.ac.uk
Fluorochondramide C[M+H]⁺ = 635.4, [M+Na]⁺ = 657.3 core.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in the synthesis and characterization of this compound and its precursors. It is crucial for verifying the elemental composition of synthetic intermediates by providing highly accurate mass measurements. This precision allows researchers to confirm that a desired molecule has been formed, distinguishing it from other potential products with the same nominal mass.

The utility of HRMS extends to the broader research of chondrochloren-related compounds. In studies of Chondrochloren biosynthesis, HRMS was used to identify new, carboxylated isomers of Chondrochloren B produced by genetically modified bacterial strains. researchgate.netresearchgate.net The high accuracy of the mass data allowed for the confident assignment of the molecular formula C₂₉H₄₄ClNO₉ to the novel compound. researchgate.net

The following table provides examples of HRMS data for intermediates and related compounds in Chondrochloren research.

Compound/IntermediateMolecular FormulaCalculated m/z [M+Na]⁺Found m/z [M+Na]⁺Source
TIPDSi-protected lactoneC₁₇H₃₄O₆Si₂Na413.1786413.1782 beilstein-journals.org
Carboxylated Chondrochloren BC₂₉H₄₄ClNO₉608.2602608.2588 researchgate.net

In situ Spectroscopic Monitoring in Synthetic Development (e.g., IR for lithiation-borylation)

The total synthesis of complex natural products like this compound relies on highly selective and efficient chemical reactions. scispace.com The construction of the molecule's polyketide framework has been achieved using a powerful lithiation–borylation reaction sequence. scispace.comresearchgate.net This method forges key carbon-carbon bonds and establishes new stereocenters with a high degree of control. scispace.com Given the sensitivity and transient nature of the organolithium intermediates involved, understanding and optimizing this reaction step is paramount. acs.orgresearchgate.net

In situ Infrared (IR) spectroscopy has emerged as a vital tool for the real-time monitoring of these critical transformations. scispace.comacs.org This technique allows researchers to follow the progress of a reaction as it happens, without the need to isolate intermediates. acs.org By tracking the characteristic vibrational frequencies of functional groups (like the carbonyl stretch in carbamates or benzoates), one can deduce the time required for complete lithiation (deprotonation) and the subsequent borylation (trapping with a boronic ester). scispace.comacs.org

Research into the lithiation-borylation of carbamates and benzoates, which are key precursors in this methodology, has utilized in situ IR to gain invaluable mechanistic insights. researchgate.netacs.org For example, these studies revealed that the deprotonation of benzoates is faster in non-coordinating solvents, while carbamates react faster in ethereal solvents. researchgate.netresearchgate.net Furthermore, the rate of borylation was found to be highly sensitive to steric hindrance and solvent choice. scispace.comacs.org In certain cases, borylation in non-polar solvents like toluene (B28343) can be extremely slow; however, the addition of even small amounts of an ethereal solvent like THF can dramatically accelerate the reaction. researchgate.net

In the synthesis of complex fragments related to natural products, in situ IR monitoring has been crucial for optimizing reaction conditions. scispace.com For instance, when using the chiral diamine ligand (+)-sparteine for a difficult lithiation, IR monitoring showed very slow conversion. scispace.com In contrast, switching to a less sterically hindered sparteine (B1682161) surrogate resulted in complete lithiation within an hour, a critical improvement for the success of the synthesis. scispace.com This ability to directly observe reaction kinetics allows for the rational optimization of reagents, solvents, and reaction times, which was instrumental in developing the strategy ultimately used in the successful total synthesis of this compound. scispace.comresearchgate.netacs.org

Biological Activities and Mechanistic Investigations of Chondrochloren a

In vitro Antibiotic Activity Profiling

Inhibition Spectrum against Model Organisms (Micrococcus luteus, Schizosaccharomyces pombe, Bacillus subtilis, Staphylococcus aureus)

Chondrochloren A, a natural product derived from the myxobacterium Chondromyces crocatus, has been the subject of investigations into its antibiotic properties. beilstein-journals.org Initial studies have revealed a generally weak inhibitory effect against a panel of model microorganisms. researchgate.net

In agar (B569324) diffusion tests, this compound demonstrated a discernible, albeit modest, antibiotic effect. Specifically, when 20 µg of the compound was applied to a 6 mm paper disk, it produced a 13 mm inhibition zone against Micrococcus luteus and a 10 mm inhibition zone against the fission yeast Schizosaccharomyces pombe. uni-bonn.de However, its activity against other common bacterial strains was found to be significantly less pronounced. Both Bacillus subtilis and Staphylococcus aureus were only minimally affected by the compound under these testing conditions. researchgate.netuni-bonn.de

These findings suggest that while this compound possesses some level of antimicrobial activity, its potency is limited, particularly against bacteria like B. subtilis and S. aureus. uni-bonn.de

Table 1: Inhibition Zones of this compound in Agar Diffusion Assay

Test Organism Amount of this compound Inhibition Zone Diameter (mm)
Micrococcus luteus 20 µg 13
Schizosaccharomyces pombe 20 µg 10
Bacillus subtilis 20 µg Trace
Staphylococcus aureus 20 µg Trace

Agar Diffusion Test Findings and Activity Limitations

Agar diffusion assays have been a primary method for evaluating the antibiotic potential of this compound. uni-bonn.denih.gov These tests consistently indicate that the compound's antibacterial activity is weak. beilstein-journals.orgbeilstein-journals.org For example, in an antibiogram agar diffusion assay using 30 µg of purified Chondrochloren B (a closely related compound), inhibition zones of 17 mm and 14 mm were observed against M. luteus and B. subtilis, respectively. In contrast, its precursor, pre-chondrochloren, showed no inhibition zone against these same bacteria, highlighting the importance of the final chemical structure for its biological function. nih.gov

The limited antibiotic spectrum and weak potency are considered significant limitations of this compound as a potential standalone antibiotic for clinical applications. Further research is deemed necessary to fully understand the nuances of its interactions with various microorganisms.

Exploration of Cellular and Molecular Mechanisms of Action

Investigations into Interaction with Bacterial Cells

The precise molecular and cellular mechanisms by which this compound exerts its weak antibiotic effects are not yet fully elucidated, and further investigation is required to understand its interaction with bacterial cells. The structural characteristics of this compound, being a polyketide-peptide hybrid, suggest it could be a candidate for developing new hybrid molecules with potentially improved biological activities. isomerase.com Understanding its biosynthetic pathway may also open avenues for creating novel derivatives with enhanced therapeutic properties through genetic engineering or synthetic biology.

Role of Specific Biosynthetic Modifications in Biological Activity (e.g., Styryl Moiety via CndG)

The biological activity of this compound is critically dependent on specific enzymatic modifications that occur during its biosynthesis. nih.govnih.gov A key step is the formation of the chloro-hydroxy-styryl moiety, a process catalyzed by the FAD-dependent oxidative decarboxylase, CndG. nih.govresearchgate.net

Research has shown that the final product of the chondrochloren megasynthetase is a novel natural product called pre-chondrochloren, which is a carboxylated and saturated derivative of this compound. nih.govnih.gov The enzyme CndG acts on pre-chondrochloren in a post-assembly line modification, carrying out successive decarboxylation and oxidation to yield the mature, biologically active this compound. nih.govresearchgate.net

Crucially, studies have demonstrated that this CndG-mediated modification is essential for the compound's antibiotic activity. nih.govnih.gov Inactivation of the cndG gene in Chondromyces crocatus resulted in the accumulation of pre-chondrochloren, which was found to be biologically inactive. nih.gov An antibiogram agar diffusion assay showed that pre-chondrochloren, unlike this compound, caused no growth inhibition of M. luteus or B. subtilis. nih.gov This provides direct evidence that the formation of the styryl moiety by CndG is a crucial step for the biological function of this compound. nih.gov

Potential Impact on Biofilm Formation

While direct and extensive studies on the specific impact of this compound on biofilm formation are limited, some research provides indirect indications. One study noted that a related compound moderately inhibited the biofilm formation of Staphylococcus aureus. beilstein-journals.org Given that this compound has shown some, albeit weak, activity against S. aureus, exploring its effects on biofilm formation could be a potential area for future research. uni-bonn.debeilstein-journals.org The ability of natural products to interfere with biofilm formation is a significant area of interest in the search for new antimicrobial strategies. nih.gov

Research on this compound in Preclinical Models

Research into the biological activities of this compound in preclinical models has primarily focused on its potential as an antibiotic. However, investigations have revealed its activity to be modest. Mechanistic insights remain largely preliminary, with much of the understanding derived from its biosynthesis and comparisons with structurally related compounds.

Initial biological characterization of this compound was performed using agar diffusion tests to assess its antibiotic potential. These assays demonstrated weak inhibitory activity against a narrow range of microorganisms. Specifically, it showed some effect against Micrococcus luteus and the yeast Schizosaccharomyces pombe. d-nb.infonih.gov Only minimal inhibition was observed against other bacteria such as Bacillus subtilis and Staphylococcus aureus. d-nb.infonih.govwjpls.org

Further research has indicated that this compound may be a promising compound for inhibiting biofilm formation, although detailed preclinical data on this activity is still emerging. tu-bs.de

Table 1: Antibiotic Activity of this compound in Agar Diffusion Assays

Test Organism Observed Activity
Micrococcus luteus Weak inhibition d-nb.infonih.govwjpls.org
Schizosaccharomyces pombe Weak inhibition d-nb.infonih.gov
Bacillus subtilis Trace/minimal inhibition d-nb.infonih.govwjpls.org
Staphylococcus aureus Trace/minimal inhibition d-nb.infonih.govwjpls.org

Mechanistic investigations have provided critical insights into the structural requirements for the biological activity of this compound. Studies on its biosynthesis in the myxobacterium Chondromyces crocatus have been particularly revealing. nih.govscience.gov The final step in the formation of this compound is catalyzed by the FAD-dependent oxidative decarboxylase, CndG. This enzyme is responsible for converting the inactive precursor, pre-chondrochloren, into the biologically active final compound. wjpls.org Pre-chondrochloren, which possesses a carboxyl group and lacks the carbon-carbon double bond that characterizes the styryl moiety of the active molecule, shows no antibiotic activity. wjpls.org This demonstrates that the chloro-hydroxy-styryl group is essential for its biological function.

While the precise molecular target of this compound has not been definitively identified, it has been hypothesized to function as an inhibitor of vacuolar-type H+-ATPase (V-ATPase). researchgate.net This hypothesis is based on its structural similarity to other myxobacterial macrolides, such as the archazolids and apicularens, which are known V-ATPase inhibitors. researchgate.netuni-saarland.de However, direct preclinical studies confirming the V-ATPase inhibitory activity of this compound are not yet available, and one review noted that studies on its mechanism of action have so far been inconclusive. wjpls.org

Chemical Biology and Medicinal Chemistry Perspectives for Chondrochloren a Research

Design and Synthesis of Polyketide-Peptide Hybrids and Analogs

The intricate structure of Chondrochloren A, a hybrid polyketide-peptide natural product, presents considerable synthetic challenges while offering numerous opportunities for the design and synthesis of novel analogs. The total synthesis of this compound has been accomplished, laying the groundwork for creating structural variants to explore and potentially enhance its biological activities. nih.govunimi.itresearchgate.netresearchgate.netuni-hannover.de

A key feature of the total synthesis is the convergent assembly of distinct fragments. The synthesis of the (Z)-enamide portion, a rare structural motif, has been a significant focus. beilstein-journals.org One successful strategy involves a Z-selective Buchwald-type cross-coupling of an amide and a (Z)-vinyl bromide. nih.govunimi.itresearchgate.net The challenging polyketide segment, which is not readily accessible through standard aldol (B89426) chemistry, has been constructed using innovative methods like a 1,2-metallate rearrangement. nih.govunimi.itresearchgate.netresearchgate.netuni-hannover.deacs.org This reaction serves as a powerful alternative to the Nozaki-Hiyama-Kishi (NHK) reaction and has been shown to proceed stereoselectively. nih.govunimi.itresearchgate.netresearchgate.netacs.org

The design of this compound analogs is driven by the need to understand its structure-activity relationship and to develop compounds with improved properties, such as enhanced antibiotic activity or the ability to interfere with biofilm formation. tu-bs.de The modular nature of its synthesis allows for the creation of a library of derivatives by modifying the individual fragments before their assembly. For instance, analogs can be generated by altering the polyketide backbone, modifying the amino acid-derived portion, or changing the substituents on the aromatic ring. A combined synthetic-biosynthetic approach is also envisioned, where a key intermediate, such as the carboxylic acid precursor to the amide, is synthesized chemically and then fed to the biosynthetic machinery to generate a variety of amide derivatives. tu-bs.de

Key synthetic strategies and reactions employed in the synthesis of the this compound scaffold and its precursors are summarized below:

Synthetic Challenge Key Reaction/Strategy Description Reference(s)
Polyketide Fragment Synthesis1,2-Metallate RearrangementA stereoselective alternative to the Nozaki-Hiyama-Kishi reaction for the construction of the complex polyketide core. nih.govunimi.itresearchgate.netresearchgate.netacs.org
(Z)-Enamide FormationZ-selective Buchwald-type Cross-CouplingCouples the amide and (Z)-vinyl bromide fragments to form the characteristic (Z)-enamide linkage. nih.govunimi.itresearchgate.netbeilstein-journals.org
StereocontrolSubstrate- and Reagent-Controlled ReactionsUse of chiral auxiliaries and reagents to establish the desired stereochemistry throughout the synthetic sequence. unimi.itacs.org
Fragment AssemblyConvergent SynthesisSynthesis of individual fragments followed by their strategic coupling to construct the final molecule. nih.govunimi.ituni-hannover.de

Structure-Activity Relationship (SAR) Studies via Synthetic and Biosynthetic Approaches

The exploration of the structure-activity relationship (SAR) of this compound is crucial for identifying the structural motifs responsible for its biological activity and for designing more potent analogs. tu-bs.de While extensive SAR studies on this compound are still emerging, initial findings from both biosynthetic and synthetic approaches have provided valuable insights.

A key piece of SAR information comes from the study of "pre-chondrochloren," the natural precursor to this compound. Pre-chondrochloren, which possesses a carboxylated styryl moiety, is devoid of antibiotic activity. Its conversion to the active this compound is catalyzed by the enzyme CndG, which performs an oxidative decarboxylation. researchgate.netsemanticscholar.orgnih.gov This demonstrates that the decarboxylated styryl group is essential for the biological activity of this compound.

Initial agar (B569324) diffusion tests with this compound have shown weak antibiotic activity against several microorganisms, including Micrococcus luteus, Schizosaccharomyces pombe, Bacillus subtilis, and Staphylococcus aureus. nih.govunimi.it Comparative studies between this compound and its naturally occurring analog, Chondrochloren B, which differs in its acylation, can also provide SAR data. A comparative activity table highlights the difference in potency, suggesting that modifications to the acyl side chain can influence antibiotic efficacy.

Compound Key Structural Feature Antibiotic Activity (MIC, µg/mL vs. Staphylococcus aureus) Reference(s)
Pre-chondrochloren ACarboxylated styryl moiety>100
This compoundDecarboxylated styryl moiety12.5

Ongoing research projects are focused on the systematic generation of this compound derivatives and analogs through total synthesis and biosynthetic pathway modifications to further elucidate its SAR. tu-bs.de These studies aim to identify which parts of the molecule can be modified to enhance its potency and selectivity.

Strategies for Enhancing Biological Efficacy

A primary goal in this compound research is to enhance its biological efficacy, particularly its modest antibiotic properties. tu-bs.demdpi.com Strategies to achieve this are guided by SAR studies and an understanding of its biosynthetic pathway.

The most direct strategy for enhancing efficacy is through chemical modification of the this compound scaffold. tu-bs.demdpi.com The total synthesis of this compound provides access to key intermediates that can be chemically altered to produce a diverse range of analogs. nih.govunimi.itresearchgate.netresearchgate.netuni-hannover.de By systematically modifying different parts of the molecule—such as the polyketide chain, the enamide linkage, and the aromatic ring substituents—it may be possible to identify derivatives with improved potency and a better pharmacological profile.

Another powerful strategy involves leveraging the biosynthetic machinery of the producing organism, Chondromyces crocatus. tu-bs.deresearchgate.netsemanticscholar.org The finding that the final oxidative decarboxylation step is essential for converting the inactive pre-chondrochloren into the active this compound is a critical insight. nih.gov This suggests that any modifications to the molecule must be compatible with this enzymatic transformation or that the final product must mimic the active, decarboxylated form. Furthermore, understanding the substrate flexibility of the enzymes in the this compound biosynthetic pathway could enable the production of novel analogs through precursor-directed biosynthesis or mutasynthesis. tu-bs.de By feeding synthetic, non-natural precursors to a mutant strain of C. crocatus that is blocked in the early stages of the pathway, it may be possible to incorporate these new building blocks into the final structure, leading to novel derivatives with potentially enhanced efficacy.

Application of this compound in Chemical Probe Development (e.g., photoactivatable analogs)

To elucidate the molecular mechanism of action and identify the cellular targets of this compound, the development of chemical probes is an invaluable strategy. tu-bs.de Photoactivatable analogs, in particular, are powerful tools for covalently labeling binding partners in a complex biological environment. nih.govacs.orgrsc.orgstonybrookmedicine.eduresearchgate.net While the development of a this compound-specific photoaffinity probe has not yet been reported, established strategies from other complex natural products can be applied.

The design of a photoaffinity probe for this compound would involve the introduction of a photoreactive group, such as a diazirine, benzophenone, or an aryl azide (B81097), onto the natural product scaffold. acs.orgrsc.orgresearchgate.net The position of this group is critical and should be chosen based on existing SAR data to minimize perturbation of the molecule's biological activity. The probe would also typically incorporate a reporter tag, such as an alkyne or azide for click chemistry-based detection, or a biotin (B1667282) moiety for affinity purification of the labeled target proteins. nih.govrsc.orgstonybrookmedicine.edu

A plausible synthetic strategy would involve late-stage functionalization of this compound or a key synthetic intermediate. nih.gov This approach allows for the efficient generation of probes from a common precursor. Once synthesized, the photoaffinity probe would be incubated with target cells or cell lysates. Upon UV irradiation, the photoreactive group generates a highly reactive species that forms a covalent bond with the target protein. The tagged protein can then be detected and identified using proteomic techniques, revealing the direct cellular interactors of this compound. acs.orgrsc.orgstonybrookmedicine.edu

Biotechnological and Enzymatic Production of this compound and Derivatives

The biosynthesis of this compound in the myxobacterium Chondromyces crocatus is a complex process involving a multimodular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net Understanding and harnessing this biosynthetic machinery offers significant potential for the biotechnological and enzymatic production of this compound and novel derivatives. researchgate.netresearchgate.net

Several key enzymes in the this compound biosynthetic pathway have been identified and characterized, offering tools for biocatalysis. researchgate.nettandfonline.comcore.ac.ukmdpi-res.com These include:

CndH: A flavin-dependent halogenase responsible for the chlorination of a tyrosine precursor. researchgate.nettandfonline.commdpi-res.com The structure and action of CndH have been studied, revealing it to be a new variant of FAD-dependent halogenases. tandfonline.commdpi-res.com

CndG: An FAD-dependent oxidative decarboxylase that catalyzes the final step in the biosynthesis, converting the inactive precursor, pre-chondrochloren, into the active this compound. researchgate.netsemanticscholar.orgnih.govresearchgate.net This enzyme is essential for the compound's biological activity. semanticscholar.orgnih.gov

The availability of these enzymes opens up possibilities for combinatorial biosynthesis and in vitro enzymatic reactions to create new this compound derivatives. researchgate.net For example, the substrate specificity of CndH could be explored to incorporate alternative halogens or modified precursors. The enzyme CndG could be used as a biocatalyst to perform the final decarboxylation step on synthetically produced, modified versions of pre-chondrochloren.

Furthermore, genetic engineering of the C. crocatus biosynthetic gene cluster provides another avenue for producing derivatives. Creating "blocked mutants" by knocking out specific genes in the pathway can lead to the accumulation of biosynthetic intermediates, which can be isolated and characterized or used as starting materials for semi-synthetic modifications. tu-bs.de This approach, combined with precursor-directed biosynthesis, where synthetic analogs of the natural building blocks are fed to the engineered strains, could significantly expand the diversity of accessible this compound-related molecules.

Enzyme Function Cofactor Potential Application Reference(s)
CndHHalogenation of tyrosine precursorFADIncorporation of alternative halogens or modified precursors. researchgate.nettandfonline.commdpi-res.com
CndGOxidative decarboxylation of pre-chondrochlorenFADFinal activation step for synthetic precursors; ensuring biological activity of analogs. researchgate.netsemanticscholar.orgnih.govresearchgate.net
PKS/NRPS modulesAssembly of the polyketide-peptide backbone-Genetic engineering to incorporate alternative extender units. researchgate.netresearchgate.net

Future Research Directions and Translational Opportunities

Deepening Understanding of Biosynthetic Enzymes and Pathways for Engineered Production

Chondrochloren A is a PKS/NRPS-derived natural product, meaning it is assembled by a large, multi-enzyme complex of Polyketide Synthases and Non-Ribosomal Peptide Synthetases. beilstein-journals.org A critical future objective is the identification and characterization of the complete biosynthetic gene cluster responsible for its production in Chondromyces crocatus. Elucidating this genetic blueprint will provide profound insights into the enzymatic machinery that constructs its unique chemical features, including the polyoxygenated core and the rare (Z)-enamide moiety.

Further research into these biosynthetic enzymes—such as the specific domains for acyl transfer, reduction, and dehydration—could enable engineered production. By transferring the biosynthetic gene cluster into a more genetically tractable and faster-growing host organism, researchers could overcome the limitations of relying on the native producer. Moreover, targeted manipulation of these enzymatic domains could facilitate the generation of novel this compound analogues through biosynthetic engineering, a process often termed "mutasynthesis."

Advanced Synthetic Strategies for Complex Architectures and Analogue Libraries

The total synthesis of this compound is a significant chemical achievement that has paved the way for future analogue development. bohrium.com Early synthetic endeavors revealed that established methods like aldol (B89426) reactions were insufficient for constructing the complex western polyketide segment of the molecule. bohrium.comresearchgate.net This challenge was overcome through the development of a novel and powerful alternative to the Nozaki-Hiyama-Kishi reaction: a 1,2-metallate rearrangement. bohrium.comnih.govnih.gov This strategy provided an unprecedented and effective method for assembling the challenging polyketidal framework. bohrium.comnih.gov

Another key structural challenge is the (Z)-enamide moiety, which was successfully constructed using a Z-selective Buchwald-type cross-coupling of an amide and a Z-vinyl bromide. nih.govnih.gov These advanced synthetic methodologies are crucial not only for producing this compound itself but also for creating libraries of structurally diverse analogues. nih.gov Future work will likely leverage these robust synthetic routes to systematically modify different parts of the molecule—the polyketide core, the triol segment derived from ribonolactone, and the enamide fragment—to conduct detailed structure-activity relationship (SAR) studies. bohrium.comresearchgate.net

Comprehensive Elucidation of Molecular Targets and Intracellular Pathways

A significant knowledge gap exists regarding the biological function of this compound. Initial agar (B569324) diffusion tests revealed only weak antibiotic activity against select microbes, including Micrococcus luteus and Schizosaccharomyces pombe, with minimal inhibition of Bacillus subtilis and Staphylococcus aureus. beilstein-journals.org The antibiotic potential of the chondrochlorens is considered largely untapped, and their specific molecular targets and mechanisms of action remain unknown. nih.govresearchgate.net

Therefore, a primary direction for future research is the comprehensive biological screening of this compound against a wide array of cell lines, including pathogenic bacteria, fungi, and various human cancer cell lines, to uncover more potent and specific bioactivities. Once a promising activity is identified, modern chemical biology techniques can be employed for target deconvolution. This includes the design and synthesis of affinity-based probes for pull-down experiments coupled with proteomic analysis, cellular thermal shift assays (CETSA), and transcriptomic or metabolomic profiling to identify the intracellular pathways perturbed by the compound.

Development of this compound as a Research Tool for Biological Systems

Should the elucidation of its molecular target reveal a novel or highly specific interaction with a key cellular protein, this compound could be developed into a valuable chemical tool for biological research. Complex natural products with well-defined mechanisms of action are indispensable for dissecting intricate biological processes.

If this compound is found to inhibit a specific enzyme or disrupt a particular protein-protein interaction in a critical signaling pathway, its scaffold could serve as a foundation for designing potent and selective chemical probes. These probes would enable researchers to study the function of its target protein in both healthy and diseased states, offering a level of temporal and dose-dependent control that genetic methods often cannot provide. The development of this compound into such a tool represents a significant translational opportunity, moving it from a mere synthetic target to an enabler of fundamental biological discovery.

Synergistic Approaches Combining Synthetic Chemistry and Microbial Biotechnology

The future of this compound research and development lies in the integration of synthetic chemistry and microbial biotechnology. The complexities of its total synthesis make large-scale production chemically intensive. bohrium.com A synergistic approach could involve using an engineered microbial host to produce a late-stage biosynthetic intermediate in large quantities. This precursor could then be harvested and further diversified using the efficient and flexible synthetic routes already established.

This semi-synthetic strategy would leverage the strengths of both disciplines: the efficiency of microbial fermentation for building the core scaffold and the precision of organic chemistry for installing functionalities that are not accessible through biosynthesis. This combined approach would greatly accelerate the generation of diverse analogue libraries for SAR studies, the development of optimized lead compounds, and the production of material for in-depth biological and preclinical evaluation.

Q & A

Basic: What are the key structural features of Chondrochloren A that complicate its total synthesis?

This compound contains a (Z)-enamide group, three stereogenic centers, and a polyoxygenated middle segment, which collectively challenge synthetic efforts. The (Z)-configured double bond requires stereoselective coupling methods, while the polyoxygenated region demands precise protection-deprotection strategies to avoid side reactions. Structural elucidation via NMR (e.g., coupling constants of 9.6 Hz for the (Z)-enamide) and molecular dynamics (MD) calculations were critical for confirming geometry .

Basic: What experimental techniques are essential for characterizing synthetic intermediates of this compound?

Key techniques include:

  • NMR spectroscopy for stereochemical confirmation (e.g., coupling constants to distinguish (Z)/(E) isomers).
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas.
  • X-ray crystallography (where applicable) for absolute configuration determination, as used in related halogenase enzyme studies .
  • Infrared (IR) spectroscopy to track functional groups like amides and esters during synthesis .

Advanced: How can researchers optimize stereoselective Buchwald-type couplings for (Z)-enamide formation?

The (Z)-selectivity in cross-coupling reactions relies on:

  • Catalyst system : Copper(I) iodide with DMEDA ligand in THF solvent minimizes side reactions (e.g., deacylation) and enhances stereocontrol .
  • Substrate concentration : Optimal yields (65 mM for amide 3) reduce undesired byproducts like (Z)-amide 17 .
  • Protection strategies : TIPDS and TBS groups stabilize intermediates during coupling .
  • Reaction monitoring : Real-time HPLC or TLC ensures reaction progression without over-dehalogenation .

Advanced: What methodological approaches resolve contradictions in synthetic yield data for this compound fragments?

Discrepancies in yields (e.g., 16% for amide 3 vs. 39% for (Z)-bromide 4) require:

  • Statistical reproducibility tests : Triplicate experiments under identical conditions (solvent purity, catalyst batch).
  • Byproduct analysis : Identify side reactions (e.g., methylation at unprotected hydroxyls) via LC-MS .
  • Computational modeling : Predict steric/electronic barriers in key steps (e.g., Corey-Fuchs protocol for dibromoolefin 15) .
  • Retrosynthetic reevaluation : Adjust protection schemes (e.g., TIPDS vs. TBS) to improve step efficiency .

Advanced: How do flavin-dependent halogenases influence the biosynthesis of this compound?

The FAD-dependent halogenase CndH catalyzes chlorination during biosynthesis. Key insights:

  • Structural basis : The enzyme’s glutathione reductase-like scaffold enables regioselective halogenation .
  • Mechanistic studies : FADH₂ mediates Cl⁻ activation, with MD simulations revealing substrate-binding conformations .
  • Engineering applications : Directed evolution of CndH could enhance chlorination efficiency for synthetic biology routes .

Basic: What protection strategies are effective for polyoxygenated intermediates in this compound synthesis?

  • TIPDS protection : Shields 1,3-diols in γ-ribolactone-derived intermediates, enabling selective methylation .
  • TBS ethers : Stabilize phenolic hydroxyls during Corey-Fuchs reactions (e.g., aldehyde 14 to dibromoolefin 15) .
  • Sequential deprotection : Acidic conditions (e.g., HCl/MeOH) remove TBS groups without disrupting amide bonds .

Advanced: How can researchers mitigate deacylation side reactions during copper-catalyzed cross-couplings?

  • Solvent optimization : THF avoids base-sensitive degradation seen in polar aprotic solvents .
  • Low-temperature conditions : Reduce nucleophilic attack on amide carbonyls.
  • Additive screening : Dry K₂CO₃ absorbs moisture, preventing hydrolysis .
  • Substrate dilution : Lower concentrations (<50 mM) minimize intermolecular side reactions .

Basic: What retrosynthetic disconnections are most viable for this compound?

The molecule is divided into three fragments:

  • Amide 3 : Synthesized from γ-ribolactone via TIPDS protection, methylation, and amidation (7 steps, 16% yield) .
  • (Z)-Bromide 4 : Derived from 4-hydroxybenzaldehyde through chlorination, Corey-Fuchs reaction, and stereoselective debromination .
  • Central polyoxygenated segment : Requires orthogonal protection (TBS/TIPDS) and late-stage coupling .

Advanced: What statistical tools validate reaction optimization in this compound synthesis?

  • Design of Experiments (DoE) : Identifies critical factors (e.g., catalyst loading, solvent ratio) via response surface methodology.
  • ANOVA analysis : Compares yield variances across reaction conditions .
  • Multivariate regression : Correlates steric parameters (e.g., Tolman cone angles) with coupling efficiency .

Basic: How is the biological activity of this compound assessed in antimicrobial studies?

  • Agar diffusion assays : Test inhibition zones against Micrococcus luteus and Staphylococcus aureus .
  • Minimum inhibitory concentration (MIC) : Quantifies potency in liquid cultures.
  • Comparative analysis : Benchmarks against known antibiotics to contextualize weak activity .

Methodological Note : For reproducibility, all synthetic procedures should include full spectroscopic data (NMR, HRMS), catalyst batch details, and explicit reaction workup protocols. Contradictory data require triplicate validation and computational docking studies to rationalize outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.